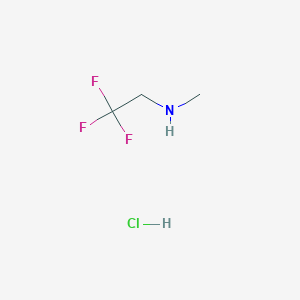

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOWKFXFKFXJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626198 | |

| Record name | 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2730-52-1 | |

| Record name | 2,2,2-Trifluoro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(2,2,2-trifluoroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated amine salt. The trifluoromethyl group significantly influences its chemical and physical properties, including its acidity and lipophilicity, making it a compound of interest in medicinal chemistry and materials science.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 2730-52-1[2][3] |

| Molecular Formula | C₃H₇ClF₃N[2][3] |

| Molecular Weight | 149.54 g/mol [2][3] |

| InChI | 1S/C3H6F3N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H |

| SMILES | Cl.CNCC(F)(F)F |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid[1] |

| Melting Point | 154-160 °C[2] |

| Solubility | Soluble in water and ethanol[2] |

| Storage | Room temperature, dry conditions[1] |

Synthesis

A plausible and common route for the synthesis of this compound involves a two-step process: first, the formation of an amide from an ester and an amine, followed by the reduction of the amide to the desired amine, which is then converted to its hydrochloride salt.[2]

Experimental Protocol: Synthesis of N-Methyl-2,2,2-trifluoroacetamide (Intermediate)

This protocol is based on the general reaction of esters with amines to form amides.[2][4]

Materials:

-

Ethyl 2,2,2-trifluoroacetate

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Anhydrous solvent (e.g., THF or ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2,2-trifluoroacetate in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the cooled ester solution while stirring. An excess of methylamine is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude N-methyl-2,2,2-trifluoroacetamide can be purified by distillation or chromatography.

Experimental Protocol: Reduction of N-Methyl-2,2,2-trifluoroacetamide and Hydrochloride Salt Formation

This protocol is based on the reduction of amides to amines using a reducing agent like lithium aluminum hydride, followed by salt formation.

Materials:

-

N-Methyl-2,2,2-trifluoroacetamide

-

Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Filtration apparatus

Procedure:

-

In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Dissolve N-methyl-2,2,2-trifluoroacetamide in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the amide is fully reduced (monitored by TLC or IR spectroscopy).

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting solid aluminum salts and wash them with the solvent.

-

Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and cool the filtrate in an ice bath.

-

Slowly add a solution of hydrochloric acid in a suitable organic solvent to the filtrate with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be predicted based on the analysis of similar compounds and general spectroscopic principles.

Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~2.7 (s, 3H, N-CH₃), ~3.5 (q, 2H, CH₂), ~9.5 (br s, 2H, NH₂⁺). The quartet for the methylene protons is due to coupling with the trifluoromethyl group. The ammonium protons are expected to be broad and may exchange with D₂O. |

| ¹³C NMR | δ (ppm): ~35 (N-CH₃), ~50 (q, J ≈ 35 Hz, CH₂), ~125 (q, J ≈ 277 Hz, CF₃). The carbons attached to the nitrogen and the trifluoromethyl group will show characteristic splitting patterns. |

| IR | ν (cm⁻¹): 2400-3000 (broad, N-H stretch of the ammonium salt), ~1400-1600 (N-H bend), ~1100-1300 (strong, C-F stretch). |

| Mass Spec (EI) | m/z: The molecular ion of the free amine (C₃H₆F₃N) is 113.04. Fragmentation would likely involve the loss of a methyl group (M-15) or a trifluoromethyl group (M-69). |

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The presence of the trifluoroethyl moiety can enhance the metabolic stability, bioavailability, and binding affinity of molecules, making it a desirable functional group in the design of novel pharmaceuticals and agrochemicals.[1] It can be employed in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds.[1] Further research may explore its utility in the synthesis of specialized polymers and materials where its unique properties could be advantageous.[1] As there is limited information on its interaction with specific signaling pathways, future studies could investigate its biological activity profile to uncover potential therapeutic applications.

References

In-Depth Technical Guide: Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS 2730-52-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, with the CAS number 2730-52-1, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoroethyl group can substantially alter the physicochemical and pharmacological properties of parent molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound as a key building block in the development of novel therapeutics and agrochemicals. While specific biological activity data for this compound is limited in publicly accessible literature, this document outlines its role as a synthetic intermediate and provides general experimental frameworks relevant to its application.

Chemical and Physical Properties

This compound is a white to off-white solid. Its key properties are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Reference |

| CAS Number | 2730-52-1 | [1][2] |

| Molecular Formula | C₃H₇ClF₃N | [1][2] |

| Molecular Weight | 149.54 g/mol | [2] |

| Appearance | White to Off-White to Light Yellow Solid | MySkinRecipes |

| Melting Point | >200 °C | Sigma-Aldrich |

| Solubility | Soluble in water and ethanol. | ChemBK |

| SMILES String | Cl.CNCC(F)(F)F | [2] |

| InChI Key | CUOWKFXFKFXJEL-UHFFFAOYSA-N | [2] |

Spectroscopic Data

| Spectroscopy | Description | Reference |

| ¹H NMR | Proton Nuclear Magnetic Resonance data is available, which would confirm the presence of the methyl and ethyl protons and their coupling with the fluorine atoms. The N-methyl group typically appears as a sharp singlet between 2.2 and 2.6 δ.[3] | ChemicalBook, PubChem |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data exists and would show distinct signals for the methyl and trifluoroethyl carbons. | PubChem |

| Infrared (IR) | IR spectra are available and would show characteristic peaks for N-H stretching (in the protonated amine), C-H stretching, and strong C-F stretching vibrations. | PubChem, ChemicalBook |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data for the parent amine and related structures are available, which would show fragmentation patterns useful for structural elucidation.[4][5][6] | NIST WebBook |

Synthesis

General Synthetic Pathway

A common method for the synthesis of N-methyl-2,2,2-trifluoroethylamine involves the reaction of an ethyl trifluoroacetate with methylamine to form the corresponding amide, which is subsequently reduced. The resulting amine can then be treated with hydrochloric acid to yield the hydrochloride salt.

A more direct, referenced synthesis of the hydrochloride salt involves the reaction of 2,2,2-trifluoroethylamine with a methylating agent, followed by the introduction of hydrochloric acid.

Detailed Experimental Protocol (Example)

Materials:

-

N-Methyl-2,2,2-trifluoroethylamine

-

Saturated solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether)

-

Anhydrous solvent (e.g., ethanol or diethyl ether)

-

Reaction flask (three-necked flask is ideal)

-

Stirring apparatus

-

Dropping funnel

-

Apparatus for vacuum distillation/evaporation

Procedure:

-

Dissolve a known quantity of N-Methyl-2,2,2-trifluoroethylamine in an anhydrous solvent within the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a stoichiometric equivalent of a saturated solution of hydrochloric acid dropwise to the stirred amine solution. Maintain the temperature below 25 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure complete salt formation.

-

The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting solid can be washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material and then dried under vacuum.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for introducing the N-methyl-2,2,2-trifluoroethyl moiety into larger molecules. The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the pharmacological profile of a drug candidate.

Key advantages of incorporating the trifluoroethyl group include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[7]

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine, affecting its ionization state at physiological pH and potentially influencing receptor binding.

-

Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to favorable interactions with biological targets, thereby increasing binding affinity and potency.

This compound is particularly useful in the synthesis of:

-

Pharmaceutical Intermediates: As a precursor for more complex active pharmaceutical ingredients (APIs).[8]

-

Agrochemicals: For the development of new pesticides and herbicides.[8]

-

Enzyme Inhibitors and Receptor Modulators: The N-methyl-2,2,2-trifluoroethyl group can be incorporated into molecules designed to interact with specific enzymes or receptors.[9]

Potential Biological Activity and Experimental Protocols

While no specific biological data for this compound is readily available, its structural motifs suggest potential interactions with various biological targets. For instance, N-methylated amine structures are common in neurologically active compounds. The trifluoroethyl group can serve as a metabolically stable amide isostere.[1]

Hypothetical Target and Assay Protocol: Receptor Binding Assay

Given its structure, a relevant hypothetical application could be its use in synthesizing ligands for monoamine transporters (e.g., SERT, DAT, NET). A standard experimental protocol to assess the binding affinity of a derivative of this compound is a competitive radioligand binding assay.[10]

Objective: To determine the binding affinity (Ki) of a novel compound derived from this compound for a specific receptor or transporter.

Principle: This assay measures the ability of the test compound to compete with a known high-affinity radioligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[11]

Materials:

-

Cell membranes expressing the target receptor/transporter

-

A specific high-affinity radioligand (e.g., [³H]-citalopram for SERT)

-

Test compound (synthesized using this compound)

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

-

Incubate the plate for a sufficient time at an appropriate temperature to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Safety Information

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes eye irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility lies in the strategic introduction of the N-methyl-2,2,2-trifluoroethyl group, which can impart desirable pharmacological properties to lead compounds. While direct biological activity data for this specific molecule is scarce, its importance as a synthetic intermediate is well-established. Further research into the biological effects of compounds derived from this building block is warranted and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methylamine, N,N-dimethyl- [webbook.nist.gov]

- 5. Acetamide, 2,2,2-trifluoro-N-methyl- [webbook.nist.gov]

- 6. Methylamine [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Methyl-2,2,2-trifluoroethylamine Hydrochloride [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoroethyl moiety can significantly modify the properties of target molecules, enhancing stability, bioavailability, or metabolic resistance. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2730-52-1 | [2] |

| Molecular Formula | C₃H₇ClF₃N | [2] |

| Molecular Weight | 149.54 g/mol | [2] |

| Appearance | White solid powder | [2] |

| Melting Point | 154-160 °C | [2] |

| Solubility | Soluble in polar solvents such as water and ethanol. | [2] |

Synthetic Pathways

Two primary and effective synthetic pathways for the preparation of this compound have been identified: Reductive Amination of 2,2,2-trifluoroethylamine and a two-step route involving Amide Formation followed by Reduction .

Pathway 1: Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines. In this case, 2,2,2-trifluoroethylamine is reacted with formaldehyde (a one-carbon source) in the presence of a reducing agent to yield the desired N-methylated product. This method is often preferred due to its one-pot nature and high yields.

Pathway 2: Amide Formation and Reduction

This two-step approach involves first reacting a trifluoroacetate ester with methylamine to form an N-methyl amide intermediate. This stable intermediate is then reduced to the target amine, which is subsequently converted to its hydrochloride salt.

Experimental Protocols

The following protocols are constructed based on established methodologies for similar transformations.[3][4][5][6] Researchers should perform initial small-scale reactions to optimize conditions for their specific laboratory setup.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is adapted from a general, catalyst-free procedure for the reductive alkylation of amines in 2,2,2-trifluoroethanol (TFE), a solvent known to accelerate such reactions.[4]

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (or the free base)

-

Paraformaldehyde

-

Sodium borohydride (NaBH₄)

-

2,2,2-Trifluoroethanol (TFE)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

If starting with the hydrochloride salt, neutralize 2,2,2-trifluoroethylamine hydrochloride (1.0 eq.) by dissolving it in water and adding an equivalent of a suitable base (e.g., NaOH). Extract the free amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

In a round-bottom flask, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and paraformaldehyde (1.1 eq.) in TFE.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into dichloromethane (3 x volume of the reaction mixture).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of HCl in an appropriate solvent dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

| Parameter | Value/Condition |

| Reactants | 2,2,2-Trifluoroethylamine, Paraformaldehyde, NaBH₄ |

| Solvent | 2,2,2-Trifluoroethanol (TFE) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 87-93% (based on analogous reactions)[4] |

Protocol 2: Synthesis via Amide Reduction

This two-step protocol involves the formation of an amide intermediate, which is then reduced.

Step 2a: Synthesis of N-methyl-2,2,2-trifluoroacetamide [6]

Materials:

-

Ethyl 2,2,2-trifluoroacetate

-

Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

-

Methanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,2,2-trifluoroacetate (1.0 eq.) in methanol.

-

Add a solution of methylamine (1.5-2.0 eq.) to the flask.

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Remove the solvent under reduced pressure to obtain the crude N-methyl-2,2,2-trifluoroacetamide. The product can be purified by distillation or recrystallization if necessary.

Step 2b: Reduction of N-methyl-2,2,2-trifluoroacetamide [5]

Materials:

-

N-methyl-2,2,2-trifluoroacetamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Aqueous workup solutions (e.g., Fieser workup: water, 15% NaOH, water)

-

Hydrochloric acid (HCl) in a suitable solvent

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve N-methyl-2,2,2-trifluoroacetamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture back to 0 °C.

-

Perform a careful, sequential workup by slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

-

Combine the filtrate and washings, and dry over anhydrous Na₂SO₄.

-

Filter and carefully remove the solvent by distillation (the free amine may be volatile).

-

Convert the resulting crude amine to the hydrochloride salt as described in Protocol 1, steps 9-11.

| Parameter | Value/Condition |

| Reactants | N-methyl-2,2,2-trifluoroacetamide, LiAlH₄ |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Reflux |

| Reaction Time | 4-8 hours |

Characterization Data

While specific experimental spectra for this compound were not found in the surveyed literature, data for key precursors are available. Successful synthesis of the final product should be confirmed by standard analytical techniques.

Precursor Characterization:

-

2,2,2-Trifluoroethylamine Hydrochloride (CAS 373-88-6): 1H NMR and 13C NMR spectral data are available in public databases.[7][8]

-

N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5): 13C NMR spectral data is available.[9]

Expected Characterization for this compound:

-

1H NMR: Expected signals would include a singlet for the N-methyl group, a quartet for the methylene group (CH₂) coupled to the three fluorine atoms, and a broad signal for the amine proton.

-

13C NMR: Expected signals would include a carbon signal for the methyl group, a quartet for the methylene carbon due to coupling with fluorine, and a quartet for the trifluoromethyl carbon.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₃H₆F₃N).

-

FT-IR: Characteristic peaks for N-H stretching and C-F stretching would be expected.

Researchers are advised to acquire and interpret these spectra to confirm the identity and purity of their synthesized product.

References

- 1. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR [m.chemicalbook.com]

- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Methyl-2,2,2-trifluoroacetamide(815-06-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride, a fluorinated organic compound, is a versatile building block in medicinal chemistry and drug discovery. Its trifluoromethyl group imparts unique properties, including increased metabolic stability and altered basicity, making it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its application in drug design and formulation.

| Property | Value | Source/Method |

| Molecular Formula | C₃H₇ClF₃N | |

| Molecular Weight | 149.54 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 154-160 °C | [1] |

| Boiling Point | Not available for the hydrochloride salt. | |

| Solubility | Soluble in polar solvents such as water and ethanol. Quantitative data not available. | [1][2] |

| pKa (Predicted) | ~7-8 | Estimation based on similar amines |

| logP (Predicted) | ~1.5-2.0 | Estimation based on similar amines |

Synthesis

General Synthetic Workflow

References

N-Methyl-N-(2,2,2-trifluoroethyl)amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated organic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structural features, particularly the trifluoroethyl moiety, make it a significant building block in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride, intended for professionals in research and development.

Chemical and Physical Properties

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is typically a white to off-white solid powder.[1] It is soluble in polar solvents such as water and ethanol.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2730-52-1 | [2][3][4][5] |

| Molecular Formula | C₃H₇ClF₃N | [2][5] |

| Molecular Weight | 149.54 g/mol | [5][6][7][8] |

| Appearance | Solid | [6] |

| Melting Point | 154-160 °C | [1] |

| MDL Number | MFCD08448126 | [2][6][7][8] |

| PubChem CID | 22496068 | [2] |

| InChI Key | CUOWKFXFKFXJEL-UHFFFAOYSA-N | [6] |

| SMILES String | Cl.CNCC(F)(F)F | [6] |

Safety and Handling

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is classified as harmful if swallowed and causes serious eye irritation.[6][7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

| Hazard Statement | GHS Pictogram | Precautionary Statements |

| H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305+P351+P338, P337+P313 |

Synthesis

A common synthetic route to N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride involves a two-step process starting from ethyl 2,2,2-trifluoroacetate.[1] The first step is the amidation of the ester with methylamine to form N-methyl-2,2,2-trifluoroacetamide. This is followed by the reduction of the amide to the corresponding amine, N-Methyl-N-(2,2,2-trifluoroethyl)amine. Finally, treatment with hydrochloric acid affords the hydrochloride salt.

Experimental Protocol (General Outline)

Step 1: Synthesis of N-methyl-2,2,2-trifluoroacetamide

-

To a solution of methylamine (in a suitable solvent such as THF or ethanol) cooled in an ice bath, slowly add ethyl 2,2,2-trifluoroacetate.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product, if necessary, by distillation or chromatography to yield N-methyl-2,2,2-trifluoroacetamide.

Step 2: Synthesis of N-Methyl-N-(2,2,2-trifluoroethyl)amine

-

In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-methyl-2,2,2-trifluoroacetamide in an anhydrous solvent (e.g., THF or diethyl ether).

-

Carefully add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting solid and wash with the reaction solvent.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain N-Methyl-N-(2,2,2-trifluoroethyl)amine.

Step 3: Formation of N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride

-

Dissolve the crude N-Methyl-N-(2,2,2-trifluoroethyl)amine in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Add a solution of hydrochloric acid (e.g., HCl in diethyl ether or as a concentrated aqueous solution) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride.

Applications in Research and Development

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][8] The trifluoroethyl group can be strategically introduced into a target molecule to modulate its properties.

Potential Applications Include:

-

Pharmaceuticals: As a precursor for the synthesis of biologically active compounds. The trifluoroethyl group can enhance metabolic stability and bioavailability.[8]

-

Agrochemicals: Used in the development of new pesticides and herbicides where the fluorine atoms can contribute to increased efficacy.

-

Materials Science: Employed in the preparation of specialized polymers and coatings with enhanced chemical resistance and durability.[8]

Conclusion

N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride is a versatile and important building block for the synthesis of fluorinated organic molecules. Its utility in medicinal chemistry and materials science is driven by the unique properties conferred by the trifluoroethyl group. While detailed, publicly available experimental protocols for its synthesis are scarce, the general synthetic routes are well-established in organic chemistry. This guide provides a foundational understanding of this compound for researchers and developers working at the forefront of chemical synthesis.

References

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. 2730-52-1|N-Methyl-2,2,2-trifluoroethylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-Methyl-2,2,2-trifluoroethylamine Hydrochloride [myskinrecipes.com]

The Trifluoroethyl Group: A Strategic Tool in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a powerful tool for enhancing metabolic stability, modulating lipophilicity and basicity, and improving target binding interactions. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoroethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical and Pharmacokinetic Profile Modulation

The introduction of a trifluoroethyl group can significantly alter a molecule's properties, leading to an improved drug-like profile. These modifications primarily impact metabolic stability, lipophilicity, and the acidity of neighboring functional groups.

Enhanced Metabolic Stability

A major advantage of incorporating a trifluoroethyl group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile ethyl or methoxy group with a trifluoroethyl group, medicinal chemists can block common sites of oxidation, leading to a longer drug half-life and improved bioavailability.[1][2][3]

Table 1: Comparative Metabolic Stability of Drug Analogues

| Compound Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Analogue A vs. Analogue B | Ethyl to Trifluoroethyl | Shorter in A, Longer in B | Higher in A, Lower in B | [2] |

| Compound X vs. Compound Y | Methyl to Trifluoromethyl | Shorter in X, Longer in Y | Higher in X, Lower in Y | [2] |

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoroethyl group generally increases lipophilicity compared to a hydroxyl or amino group, but its impact is more nuanced when compared to an ethyl group. The highly electronegative fluorine atoms can reduce the electron density of the surrounding molecule, affecting its interaction with water.[4][5]

Table 2: Comparative Lipophilicity (logP) of Analogues

| Compound Pair | Modification | logP of Analogue 1 | logP of Analogue 2 | Reference |

| Aniline vs. N-(2,2,2-trifluoroethyl)aniline | H to -CH₂CF₃ | 0.90 | 2.34 (calculated) | Estimated |

| Ethanol vs. 2,2,2-Trifluoroethanol | H to -CF₃ | -0.31 | 0.39 | Estimated |

Attenuation of Basicity (pKa)

The strong electron-withdrawing nature of the trifluoroethyl group significantly reduces the basicity of adjacent amino groups. This lowering of the pKa can be advantageous in drug design, as it can reduce unwanted interactions with acidic targets or improve a drug's solubility and permeability profile. For example, the pKa of ethylamine is approximately 10.7, while the pKa of 2,2,2-trifluoroethylamine is significantly lower at 5.7.[6][7]

Table 3: Comparative pKa Values of Amines

| Amine | pKa | Reference |

| Ethylamine | 10.67 | [7] |

| 2,2,2-Trifluoroethylamine | 5.7 | [6] |

| Aniline | 4.6 | [8] |

| N-(2,2,2-trifluoroethyl)aniline | Lower than Aniline | Estimated |

Role in Drug-Target Interactions

The trifluoroethyl group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. While not a classical hydrogen bond donor, the polarized C-H bonds adjacent to the trifluoromethyl group can act as weak hydrogen bond donors. Furthermore, the electron-rich fluorine atoms can act as hydrogen bond acceptors. These interactions can contribute to enhanced binding affinity and selectivity.

Case Studies: Trifluoromethyl-Containing Drugs

While this guide focuses on the trifluoroethyl group, the closely related trifluoromethyl group (-CF₃) is more prevalent in marketed drugs and provides valuable insights into the effects of trifluoroalkylation. Celecoxib and Fluoxetine are prominent examples.

Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole ring of celecoxib is crucial for its activity and selectivity. It contributes to the overall lipophilicity of the molecule, facilitating its entry into the hydrophobic active site of the COX-2 enzyme.

Below is a diagram illustrating the signaling pathway affected by Celecoxib.

Caption: Celecoxib inhibits the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.

Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders. The trifluoromethyl group on the phenoxy ring of fluoxetine enhances its lipophilicity, which is important for crossing the blood-brain barrier. It also influences the molecule's binding to the serotonin transporter (SERT).

Below is a diagram illustrating the mechanism of action of Fluoxetine.

Caption: Fluoxetine blocks the reuptake of serotonin by the serotonin transporter (SERT).

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled liver microsomes (human or other species)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or methanol (for reaction termination)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the microsomal suspension to the wells of a 96-well plate.

-

Add the test compound or positive control working solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control (time = 0).

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k.

-

Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (k * 1000) / microsomal protein concentration (mg/mL).[2]

-

Synthesis of N-(2,2,2-trifluoroethyl)anilines

This protocol describes a general method for the N-trifluoroethylation of anilines.[9]

Materials:

-

Aniline derivative

-

2,2,2-Trifluoroethylamine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Iron(III) porphyrin catalyst (e.g., Fe(TPP)Cl)

-

Acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

Procedure:

-

In a reaction vessel, dissolve 2,2,2-trifluoroethylamine hydrochloride and acetic acid in a mixture of water and dichloromethane.

-

Add sodium nitrite to the solution and stir at room temperature for 30 minutes to generate trifluorodiazoethane in situ.

-

Add the aniline derivative and the iron porphyrin catalyst to the vigorously stirred solution.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired N-(2,2,2-trifluoroethyl)aniline derivative.[9]

Conclusion

The trifluoroethyl group is a valuable asset in the medicinal chemist's toolbox. Its ability to enhance metabolic stability, modulate physicochemical properties, and participate in key binding interactions makes it a strategic choice for lead optimization and the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its effects, supported by robust experimental evaluation, is crucial for harnessing its full potential in drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

An In-depth Technical Guide on the Synthesis and Characterization of Methyl-(2,2,2-trifluoro-ethyl)-amine Hydrochloride and its Analogs

Disclaimer: Scientific literature providing specific experimental data for Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride (CAS 2730-52-1) is limited. This guide provides a comprehensive overview of general methodologies for the synthesis and characterization of N-methylated trifluoroethylamines, with specific data presented for the closely related and more extensively studied analogue, 2,2,2-trifluoroethylamine hydrochloride, where available. The presented protocols are illustrative and may require optimization for the specific synthesis of this compound.

Introduction

This compound is a fluorinated organic compound. The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[1] N-methylation of amines is a common strategy in medicinal chemistry to modulate pharmacological activity, solubility, and metabolic pathways.[1][2] This guide explores the synthesis, and characterization of this class of compounds, providing researchers, scientists, and drug development professionals with a foundational understanding.

Physicochemical Properties

| Property | Value (for 2,2,2-trifluoroethylamine hydrochloride) | Reference |

| CAS Number | 373-88-6 | [3] |

| Molecular Formula | C₂H₅ClF₃N | [3] |

| Molecular Weight | 135.52 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | |

| Boiling Point | 121.9 °C at 760 mmHg | |

| Melting Point | 222-226 °C |

Synthesis of N-Methylated Trifluoroethylamines

The synthesis of this compound can be approached through several standard organic chemistry methodologies. Below are detailed protocols for common N-methylation techniques, starting from 2,2,2-trifluoroethylamine.

Reductive Amination with Formaldehyde

Reductive amination is a widely used method for the N-methylation of primary amines.[4][5][6][7][8] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,2,2-trifluoroethylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add formaldehyde (1.1 eq, typically as a 37% aqueous solution).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction is typically carried out under mildly acidic conditions to catalyze imine formation.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. Collect the solid product by filtration and dry under vacuum.

Caption: Workflow for the synthesis of this compound via reductive amination.

Direct Alkylation with a Methylating Agent

Direct alkylation of a primary amine with a methylating agent, such as methyl iodide, is another common approach.[9][10][11][12] A base is typically required to neutralize the acid generated during the reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,2,2-trifluoroethylamine (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base and Alkylating Agent: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution. Follow this with the dropwise addition of methyl iodide (CH₃I, 1.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, filter off the base and wash the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure.

-

Purification and Salt Formation: Purify the crude product as described in the reductive amination protocol, followed by conversion to the hydrochloride salt.

Characterization

Due to the lack of specific published data for this compound, this section outlines the expected spectroscopic characteristics based on the analysis of similar N-methylated and trifluoroethylated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, a quartet for the methylene (CH₂) group adjacent to the trifluoromethyl group (due to coupling with the fluorine atoms), and a broad singlet for the amine proton (which may exchange with D₂O). The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.[13][14][15][16]

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the N-methyl carbon, the methylene carbon, and the trifluoromethyl carbon. The signal for the carbon in the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Mass Spectrometry (MS)

The mass spectrum of the free amine, N-methyl-2,2,2-trifluoroethylamine, is expected to show a molecular ion peak. Characteristic fragmentation patterns for amines often involve alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[17][18][19][20][21]

Caption: Postulated alpha-cleavage fragmentation pathways for N-methyl-2,2,2-trifluoroethylamine in mass spectrometry.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the introduction of a trifluoroethyl group to biologically active amines has been explored in drug discovery. For example, trifluoroethylamine derivatives have been investigated for their potential as insecticides, fungicides, and for the treatment of various diseases of the central nervous, cardiovascular, and endocrine systems.[22]

N-methylation is a well-established strategy in drug design to enhance pharmacological properties.[2][23][24][25] It can improve metabolic stability by blocking sites of enzymatic degradation, increase cell permeability and bioavailability by increasing lipophilicity, and modulate receptor binding affinity and selectivity.[2][24][25]

Caption: Conceptual diagram illustrating the impact of N-methylation on the properties of a bioactive amine.

Conclusion

While specific data on this compound remains elusive in the current body of scientific literature, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The methodologies for N-methylation and the principles of spectroscopic analysis outlined herein offer a solid starting point for researchers interested in synthesizing and evaluating this and similar fluorinated amines. Further research is warranted to elucidate the specific physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

- 1. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. gctlc.org [gctlc.org]

- 9. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. web.pdx.edu [web.pdx.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. benchchem.com [benchchem.com]

- 18. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 22. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 23. Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to Key Intermediates in Fluorinated Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, a significant portion of pharmaceuticals currently on the market contain at least one fluorine atom.[3][4] This technical guide provides an in-depth exploration of the core intermediates that are pivotal in the synthesis of these fluorinated drugs, offering detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers in this dynamic field.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine can lead to enhanced pharmacokinetic and physicochemical properties.[2] For instance, the strong carbon-fluorine bond can block metabolic oxidation, thereby increasing a drug's half-life.[5] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups, which can in turn enhance binding interactions with target proteins.[6] The strategic placement of fluorine or fluorine-containing moieties is a key strategy for medicinal chemists to fine-tune the properties of drug candidates.[7]

Classification of Key Fluorinated Intermediates

Fluorinated pharmaceutical intermediates can be broadly categorized into three main classes based on their core structures:

-

Fluorinated Aromatic Compounds: These intermediates, which include fluorinated benzenes, biphenyls, and phenols, are fundamental building blocks for a wide range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and kinase inhibitors.[8]

-

Fluorinated Heterocyclic Compounds: The incorporation of fluorine into heterocyclic scaffolds such as pyridines, pyrimidines, and quinoxalines is a common strategy in the development of anticancer, antiviral, and antibacterial agents.[8]

-

Fluorinated Aliphatic Compounds: This class includes acyclic and alicyclic compounds where fluorine substitution can significantly impact conformation and metabolic stability. These are crucial in the synthesis of anesthetics, and various enzyme inhibitors.[8]

Core Synthetic Strategies and Key Intermediates

The synthesis of fluorinated pharmaceuticals relies on a toolbox of specialized reagents and building blocks. The following sections detail the synthesis of key intermediates from each class, providing experimental protocols and quantitative data.

Fluorinated Aromatic Intermediates

2-Fluoro-4-bromobiphenyl is a critical precursor for the synthesis of Flurbiprofen, a widely used NSAID.[7][9]

Synthesis of 2-Fluoro-4-bromobiphenyl

Experimental Protocol: Synthesis of 2-Fluoro-4-bromobiphenyl

This protocol describes a common laboratory-scale synthesis.

-

Bromination of 2-Fluoroaniline: To a solution of 2-fluoroaniline in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C). Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-fluoro-4-bromoaniline.

-

Diazotization: Dissolve the crude 2-fluoro-4-bromoaniline in an acidic medium (e.g., a mixture of sulfuric acid and water). Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Gomberg-Bachmann Reaction: Add the resulting diazonium salt solution to a vigorously stirred biphasic mixture of benzene and an aqueous solution of a base (e.g., sodium hydroxide).

-

Work-up and Purification: After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 2-fluoro-4-bromobiphenyl.[9][10]

| Intermediate | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Fluoro-4-bromoaniline | 2-Fluoroaniline, NBS | Dichloromethane | 0 | 2-4 | ~90 |

| 2-Fluoro-4-bromobiphenyl | 2-Fluoro-4-bromoaniline, NaNO₂, Benzene | H₂O/Benzene | 0-5 (diazotization), RT (coupling) | 1-2 (diazotization), 12-16 (coupling) | 60-70 |

4-(Trifluoromethyl)phenol is an important intermediate in the synthesis of various pharmaceuticals, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1]

Synthesis of 4-(Trifluoromethyl)phenol from 4-Chlorobenzotrifluoride

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenol

This protocol outlines the hydrolysis of 4-chlorobenzotrifluoride.

-

Reaction Setup: In a high-pressure autoclave, charge 4-chlorobenzotrifluoride, a solution of sodium hydroxide, and a copper catalyst (e.g., copper(I) oxide).

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 200-250 °C) under pressure. Stir the reaction mixture for several hours until the reaction is complete (monitored by GC or HPLC).

-

Work-up and Purification: Cool the reactor and carefully neutralize the reaction mixture with a mineral acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization to afford 4-(trifluoromethyl)phenol.[11]

| Intermediate | Starting Material | Reagents | Catalyst | Temperature (°C) | Pressure | Yield (%) |

| 4-(Trifluoromethyl)phenol | 4-Chlorobenzotrifluoride | NaOH | Copper(I) oxide | 200-250 | High | >80 |

Fluorinated Heterocyclic Intermediates

This intermediate is crucial for the synthesis of several agrochemicals and pharmaceuticals.[12]

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This industrial process involves the simultaneous chlorination and fluorination of 3-picoline.

-

Reaction Setup: A vapor-phase reactor is packed with a suitable catalyst, such as a transition metal fluoride on a support.

-

Reaction Conditions: 3-Picoline, chlorine gas, and hydrogen fluoride are fed into the reactor at a high temperature (typically >300 °C). The molar ratios of the reactants are carefully controlled to optimize the yield of the desired product.

-

Product Separation: The product stream exiting the reactor is a mixture of chlorinated and fluorinated pyridines. The desired 2-chloro-5-(trifluoromethyl)pyridine is separated from the byproducts and unreacted starting materials by fractional distillation.[12]

| Intermediate | Starting Material | Reagents | Temperature (°C) | Catalyst | Yield (%) |

| 2-Chloro-5-(trifluoromethyl)pyridine | 3-Picoline | Cl₂, HF | >300 | Transition metal fluoride | Good (process dependent) |

Quinoxalin-2-one derivatives are of significant interest in medicinal chemistry. The introduction of a difluoromethyl group can enhance their biological activity.

Visible-Light Photocatalytic Difluoromethylation of Quinoxalin-2-ones

Experimental Protocol: Visible-Light Redox-Catalyzed Difluoromethylation

This modern synthetic method offers a mild and efficient route to difluoromethylated quinoxalin-2-ones.

-

Reaction Setup: To a quartz reaction tube, add the quinoxalin-2-one substrate, the difluoromethylating reagent (e.g., an S-(difluoromethyl)sulfonium salt), a photocatalyst (e.g., an iridium or ruthenium complex), a base (e.g., lithium hydroxide), and a suitable solvent (e.g., ethyl acetate).

-

Reaction Conditions: Degas the reaction mixture and place it under an inert atmosphere (e.g., argon). Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 3-difluoromethyl-quinoxalin-2-one.[6][13]

| Product | Substrate | Difluoromethylating Reagent | Photocatalyst | Base | Solvent | Yield (%) |

| 3-Difluoromethyl-quinoxalin-2-one | Quinoxalin-2-one | S-(difluoromethyl)sulfonium salt | Ir or Ru complex | LiOH | Ethyl Acetate | Moderate to Good |

Fluorinated Aliphatic Intermediates

The selective introduction of a single fluorine atom into an aliphatic chain can be achieved through deoxyfluorination of alcohols using reagents like diethylaminosulfur trifluoride (DAST).

Deoxyfluorination of an Alcohol with DAST

Experimental Protocol: Deoxyfluorination with DAST

This protocol provides a general procedure for the deoxyfluorination of a primary or secondary alcohol.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to a low temperature (e.g., -78 °C).

-

Reagent Addition: Slowly add a solution of DAST in the same solvent to the cooled alcohol solution.

-

Reaction and Quenching: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

-

Work-up and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography or distillation to yield the monofluorinated alkane.[14]

| Product | Starting Material | Fluorinating Reagent | Solvent | Temperature (°C) | Yield (%) |

| Monofluorinated Alkane | Aliphatic Alcohol | DAST | Dichloromethane | -78 to RT | Varies (substrate dependent) |

Selectfluor® is a versatile and user-friendly electrophilic fluorinating agent used for the fluorination of a wide range of substrates, including enolates and enamines, to produce monofluorinated compounds.

Fluorination of a β-Ketoester with Selectfluor®

Experimental Protocol: Electrophilic Fluorination of a β-Ketoester

This protocol describes a typical electrophilic fluorination.

-

Reaction Setup: Dissolve the β-ketoester in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Reagent Addition: Add Selectfluor® to the solution and stir the mixture at room temperature or with gentle heating.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the α-fluoro-β-ketoester.[9]

| Product | Starting Material | Fluorinating Reagent | Solvent | Temperature (°C) | Yield (%) |

| α-Fluoro-β-ketoester | β-Ketoester | Selectfluor® | Acetonitrile | RT to 50 | Good to Excellent |

Conclusion

The synthesis of fluorinated pharmaceuticals is a rapidly evolving field driven by the continual need for more effective and safer drugs. The key intermediates discussed in this guide represent fundamental building blocks that enable the construction of a diverse array of complex fluorinated APIs. A thorough understanding of their synthesis, coupled with the application of modern synthetic methodologies, is essential for researchers and scientists working in drug discovery and development. The provided protocols and data serve as a practical resource to facilitate the design and execution of synthetic routes to novel fluorinated drug candidates.

References

- 1. REF Case study search [impact.ref.ac.uk]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A building block approach to monofluorinated organic compounds › SPbU Researchers Portal [pureportal.spbu.ru]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Trifluoroethylamines

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's pharmacological profile. Among fluorinated motifs, the trifluoroethylamine (TFEA) group has emerged as a critical functional group, particularly as a metabolically robust bioisostere for the otherwise labile amide bond. This technical guide provides a comprehensive overview of the stability of trifluoroethylamines, detailing their metabolic and chemical resilience. It includes summaries of quantitative data, detailed experimental protocols for stability assessment, and graphical representations of key concepts and workflows to provide a practical resource for professionals in drug development.

Introduction: The Role of Trifluoroethylamines in Drug Design

Trifluoroethylamines are organic compounds characterized by a CF3 group adjacent to an amino nitrogen. In pharmaceutical research, they are frequently used as peptide bond replacements or amide isosteres.[1][2] The rationale for this substitution is multifaceted. Amide bonds are often susceptible to enzymatic hydrolysis by proteases, leading to metabolic instability and limiting a drug's oral bioavailability and efficacy.[1][3]

The trifluoroethylamine moiety offers several advantages:

-

Metabolic Resistance: The strong carbon-fluorine (C-F) bonds are highly resistant to enzymatic cleavage, effectively blocking a common site of metabolism.[4]

-

Stereoelectronic Mimicry: The tetrahedral structure of the TFEA group resembles the transition state of amide bond hydrolysis, allowing it to act as an effective mimic in enzyme active sites.[2]

-

Modulated Basicity: The potent electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the adjacent amine.[1][2] This prevents protonation under physiological pH, allowing the N-H group to participate in crucial hydrogen bonding interactions, similar to an amide N-H.[5]

These properties make TFEAs highly valuable for optimizing lead compounds into viable drug candidates with improved pharmacokinetic profiles.[2][6]

Core Aspects of Trifluoroethylamine Stability

The stability of a TFEA-containing compound can be assessed from two primary perspectives: metabolic stability and chemical stability.

Metabolic Stability

The hallmark of the trifluoroethylamine group is its exceptional metabolic stability.[1][5] The introduction of the CF3 group is a well-established strategy to enhance a drug's metabolic lifetime.[4]

-

Resistance to Oxidation: The primary mechanism of drug metabolism often involves oxidation by cytochrome P450 (CYP) enzymes. The C-F bond is significantly stronger than a C-H bond, making it much less susceptible to oxidative cleavage by CYPs.[4] By replacing a metabolically labile methyl or methylene group with a trifluoromethyl group, this metabolic pathway can be effectively blocked.[4]

-